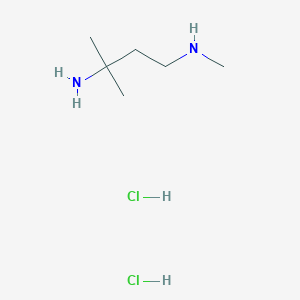

N1,3-Dimethylbutane-1,3-diamine dihydrochloride

Description

Properties

IUPAC Name |

1-N,3-dimethylbutane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-6(2,7)4-5-8-3;;/h8H,4-5,7H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNLEQUFZKTXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCNC)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,3-Dimethylbutane-1,3-diamine dihydrochloride typically involves the reaction of 1,3-diaminobutane with methylating agents under controlled conditions. One common method is the methylation of 1,3-diaminobutane using methyl iodide in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 0-25°C. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N1,3-Dimethylbutane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N1,3-Dimethylbutane-1,3-diamine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of N1,3-Dimethylbutane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. Its effects are mediated through the formation of complexes with target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Structural Features

The table below compares the molecular formulas, weights, and key structural differences:

Key Observations :

Physicochemical Properties

Biological Activity

N1,3-Dimethylbutane-1,3-diamine dihydrochloride is a chiral diamine compound with the molecular formula C6H18Cl2N2 and a molecular weight of 189.12 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties and biological activities.

This compound features two amine groups on a butane backbone, specifically at the 1 and 3 positions, with methyl groups on the nitrogen atoms. The dihydrochloride form enhances its solubility in water, making it suitable for diverse applications in pharmaceutical research.

The synthesis of this compound typically involves several key steps:

- Preparation of the diamine : This can be achieved through reductive amination or other organic synthesis techniques.

- Formation of the dihydrochloride salt : This step enhances the compound's solubility and stability.

Antimicrobial Properties

Research indicates that diamines like this compound may exhibit antimicrobial and antifungal properties. These characteristics make them valuable in developing new therapeutic agents against various pathogens .

Enzyme Interactions

The compound has been studied for its role in enzyme mechanisms and protein interactions. Its ability to coordinate with metal ions and biological macromolecules is crucial for understanding its biochemical pathways. Studies have shown that it can influence enzyme activity by stabilizing transition states or altering substrate binding affinities .

Case Studies

- Enzyme Mechanism Studies : In a study examining the interaction of this compound with urease enzymes, it was found that similar diamines exhibited significant inhibitory activity. The structure-activity relationship (SAR) analysis revealed that modifications to the diamine structure could enhance inhibitory potency against urease .

- Antibacterial Activity : A comparative study involving structurally similar compounds demonstrated that this compound showed promising results against specific bacterial strains. The findings suggested that the presence of the dimethyl groups on nitrogen could enhance biological activity by improving binding interactions with bacterial targets .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of this compound compared to structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C6H18Cl2N2 | Chiral structure; potential antimicrobial activity |

| 1-N,N-Dimethylbutane-1,4-diamine dihydrochloride | C6H18Cl2N2 | Additional amine group; different reactivity profile |

| N,N-Dimethylbenzene-1,2-diamine dihydrochloride | C8H14Cl2N2 | Aromatic structure; distinct biological interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.